molecular formula C19H24O4 B569288 11-Nor-Δ9-Tetrahydro Cannabinol-9-carboxylic Acid CAS No. 96912-65-1

11-Nor-Δ9-Tetrahydro Cannabinol-9-carboxylic Acid

Cat. No.: B569288
CAS No.: 96912-65-1
M. Wt: 316.397
InChI Key: BTTRWQMCLAXICU-ZIAGYGMSSA-N
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Description

11-Nor-Δ9-Tetrahydro Cannabinol-9-carboxylic Acid, often referred to as THC-COOH, is the primary secondary metabolite of tetrahydrocannabinol (THC), the main psychoactive component of cannabis. This compound is formed in the body after the consumption of cannabis and is a key marker in drug testing due to its long half-life and presence in various biological fluids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 11-Nor-Δ9-Tetrahydro Cannabinol-9-carboxylic Acid typically involves the oxidation of 11-hydroxy-Δ9-tetrahydrocannabinol (11-OH-THC) by liver enzymes. This process can be replicated in the laboratory using specific reagents and conditions. For instance, the oxidation can be carried out using potassium permanganate or other oxidizing agents under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction and purification processes. These methods often utilize advanced chromatographic techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 11-Nor-Δ9-Tetrahydro Cannabinol-9-carboxylic Acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary product of these reactions is this compound itself, along with potential derivatives depending on the specific reaction conditions .

Scientific Research Applications

11-Nor-Δ9-Tetrahydro Cannabinol-9-carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a standard in analytical chemistry for the detection and quantification of THC metabolites.

    Biology: Studied for its role in the metabolism of THC and its effects on various biological systems.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of drug testing kits and forensic analysis

Mechanism of Action

Comparison with Similar Compounds

    11-Hydroxy-Δ9-Tetrahydrocannabinol (11-OH-THC): The immediate precursor to 11-Nor-Δ9-Tetrahydro Cannabinol-9-carboxylic Acid.

    Δ9-Tetrahydrocannabinol (THC): The primary psychoactive component of cannabis.

    Ajulemic Acid: A synthetic analog of this compound

Uniqueness: this compound is unique due to its role as a non-psychoactive metabolite of THC, making it a crucial marker in drug testing and forensic analysis.

Properties

CAS No.

96912-65-1

Molecular Formula

C19H24O4

Molecular Weight

316.397

IUPAC Name

(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid

InChI

InChI=1S/C19H24O4/c1-4-5-11-8-15(20)17-13-10-12(18(21)22)6-7-14(13)19(2,3)23-16(17)9-11/h8-10,13-14,20H,4-7H2,1-3H3,(H,21,22)/t13-,14-/m1/s1

InChI Key

BTTRWQMCLAXICU-ZIAGYGMSSA-N

SMILES

CCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C(=O)O)C(=C1)O

Synonyms

(6aR,10aR)-6a,7,8,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-propyl-6H-Dibenzo[b,d]pyran-9-carboxylic Acid;  _x000B_(6aR-trans)-6a,7,8,10a-Tetrahydro-1-hydroxy-6,6-dimethyl-3-propyl-6H-Dibenzo[b,d]pyran-9-carboxylic Acid

Origin of Product

United States

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